Mao-B-IN-27

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mao-B-IN-27 is a compound that functions as an inhibitor of monoamine oxidase type B (MAO-B). Monoamine oxidase type B is an enzyme responsible for the oxidative deamination of biogenic amines such as dopamine. Inhibitors of monoamine oxidase type B are of significant interest in the treatment of neurodegenerative diseases like Parkinson’s disease, as they help increase the levels of dopamine in the brain by preventing its breakdown .

Preparation Methods

The synthesis of Mao-B-IN-27 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a quinolin-2-one scaffold, which is crucial for the selectivity towards monoamine oxidase type B. The reaction conditions often involve the use of hydrophobic and electron-withdrawing reagents to enhance the inhibitory activity . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mao-B-IN-27 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mao-B-IN-27 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of monoamine oxidase type B and its effects on neurotransmitter levels.

Biology: Helps in understanding the role of monoamine oxidase type B in various biological processes.

Medicine: Potential therapeutic agent for the treatment of neurodegenerative diseases like Parkinson’s disease.

Industry: Used in the development of new drugs targeting monoamine oxidase type B

Mechanism of Action

Mao-B-IN-27 exerts its effects by inhibiting the activity of monoamine oxidase type B. This inhibition increases the levels of dopamine in the brain, which can help alleviate the symptoms of neurodegenerative diseases. The molecular targets include the active site of monoamine oxidase type B, where the compound binds and prevents the enzyme from catalyzing the oxidative deamination of dopamine .

Comparison with Similar Compounds

Mao-B-IN-27 is unique in its high selectivity and potency towards monoamine oxidase type B compared to other inhibitors. Similar compounds include:

Selegiline: An irreversible inhibitor of monoamine oxidase type B.

Rasagiline: Another irreversible inhibitor with a similar mechanism of action.

Safinamide: A reversible inhibitor with additional properties like sodium channel inhibition

This compound stands out due to its specific binding interactions and higher selectivity index .

Biological Activity

Mao-B-IN-27 is a compound that has garnered attention for its role as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters such as dopamine and serotonin. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy, and potential therapeutic applications.

Overview of MAO-B

Monoamine oxidase B is primarily located in the outer mitochondrial membrane and is responsible for the oxidative deamination of monoamines. It plays a crucial role in regulating neurotransmitter levels in the brain, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD) . Inhibition of MAO-B can lead to increased levels of dopamine, which is beneficial for managing motor symptoms associated with PD.

This compound acts by competitively inhibiting MAO-B, thereby preventing the breakdown of monoamines. The inhibition leads to elevated concentrations of neurotransmitters, which can ameliorate symptoms associated with their depletion. The compound's selectivity for MAO-B over MAO-A is significant, as it reduces potential side effects related to serotonin metabolism .

Efficacy and Selectivity

Recent studies have characterized the potency and selectivity of this compound compared to other MAO-B inhibitors. The compound demonstrated an IC50 value indicating strong inhibitory activity against MAO-B, with a selectivity index that favors its application in conditions where MAO-A inhibition could lead to adverse effects.

Table 1: Comparative IC50 Values of MAO-B Inhibitors

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 0.01 | 181.82 |

| ACH10 | 0.14 | 167.29 |

| ACH14 | 0.15 | 150.00 |

| Pargyline | 0.005 | N/A |

Case Studies and Research Findings

- In Vivo Studies : In animal models, this compound has shown promising results in improving motor function in MPTP-induced parkinsonian mice. The correlation between its MAO-B inhibitory activity and behavioral improvements underscores its potential as a therapeutic agent for PD .

- Enzyme Kinetics : Kinetic studies using Lineweaver–Burk plots revealed that this compound acts as a competitive inhibitor for MAO-B, with Ki values suggesting strong binding affinity . This competitive nature allows for effective modulation of neurotransmitter levels without significant off-target effects.

- Pharmacophore Modeling : Advanced computational methods have been employed to predict the biological activity of this compound based on its structural features. A robust QSAR model indicated that specific molecular configurations are critical for its inhibitory potency .

Properties

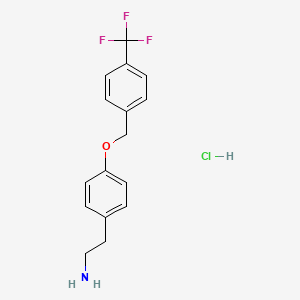

Molecular Formula |

C16H17ClF3NO |

|---|---|

Molecular Weight |

331.76 g/mol |

IUPAC Name |

2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)14-5-1-13(2-6-14)11-21-15-7-3-12(4-8-15)9-10-20;/h1-8H,9-11,20H2;1H |

InChI Key |

HIRKGESDUQRXBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCN)OCC2=CC=C(C=C2)C(F)(F)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.